molecular formula C22H15ClN2O5 B185696 methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate CAS No. 5993-76-0

methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate

Cat. No. B185696
CAS RN: 5993-76-0
M. Wt: 422.8 g/mol
InChI Key: SBBLBDRUBMCTHP-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate is a synthetic compound that has gained significant attention in the field of scientific research. This molecule belongs to the class of pyrazolidin-4-ylidene derivatives and has been studied extensively due to its potential applications in various fields.

Scientific Research Applications

Methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate has been studied extensively for its potential applications in various fields. One of the major areas of research is in the field of medicinal chemistry. This compound has been found to exhibit significant anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
In addition, this compound has also been studied for its potential applications in the field of cancer research. It has been found to exhibit significant cytotoxic activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.

Mechanism of Action

The mechanism of action of methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It is also believed to exert its cytotoxic activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate has been found to exhibit significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various animal models of inflammation. It has also been found to exhibit significant analgesic activity in various animal models of pain.
In addition, this compound has also been found to exhibit significant cytotoxic activity against various cancer cell lines. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.

Advantages and Limitations for Lab Experiments

Methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate has several advantages and limitations for lab experiments. One of the major advantages is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it an ideal candidate for the development of new drugs.
However, one of the major limitations of this compound is that it has not been extensively studied in humans. Therefore, its safety and efficacy in humans are not well established. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its potential side effects.

Future Directions

There are several future directions for the study of methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate. One of the major areas of research is in the development of new drugs for the treatment of inflammatory diseases and cancer. Further studies are needed to establish the safety and efficacy of this compound in humans.
In addition, further studies are needed to elucidate the mechanism of action of this compound. This will help in the development of more potent and selective drugs based on this compound.
Conclusion:
Methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate is a synthetic compound that has gained significant attention in the field of scientific research. It has potential applications in various fields, including medicinal chemistry and cancer research. Further studies are needed to establish the safety and efficacy of this compound in humans and to elucidate its mechanism of action.

Synthesis Methods

The synthesis of methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate involves the reaction of 3-(furan-2-yl)benzoic acid with 1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene)methanol in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an aprotic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure compound.

properties

CAS RN

5993-76-0

Product Name

methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate

Molecular Formula

C22H15ClN2O5

Molecular Weight

422.8 g/mol

IUPAC Name

methyl 3-[5-[(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C22H15ClN2O5/c1-29-22(28)14-5-2-4-13(10-14)19-9-8-17(30-19)12-18-20(26)24-25(21(18)27)16-7-3-6-15(23)11-16/h2-12H,1H3,(H,24,26)/b18-12-

InChI Key

SBBLBDRUBMCTHP-PDGQHHTCSA-N

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC(=CC=C4)Cl

SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC(=CC=C4)Cl

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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